molecular formula C26H52O B14510974 Hexacos-19-en-1-ol CAS No. 62803-18-3

Hexacos-19-en-1-ol

Cat. No.: B14510974
CAS No.: 62803-18-3
M. Wt: 380.7 g/mol
InChI Key: XOXDPKFQGXMLGO-UHFFFAOYSA-N
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Description

Hexacos-19-en-1-ol is a long-chain aliphatic alcohol with the molecular formula C26H52O It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexacos-19-en-1-ol can be synthesized through various methods. One common approach involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound can be produced through the hydrogenation of long-chain fatty acids or their derivatives. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Hexacos-19-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group of this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Hexacos-19-en-1-al (aldehyde) or Hexacos-19-oic acid (carboxylic acid)

    Reduction: Hexacosane (alkane)

    Substitution: Hexacos-19-en-1-chloride or Hexacos-19-en-1-bromide

Scientific Research Applications

Hexacos-19-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammation.

    Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexacos-19-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical processes, such as enzyme activity and cell signaling pathways.

Comparison with Similar Compounds

Hexacos-19-en-1-ol can be compared with other long-chain aliphatic alcohols, such as:

    Hexacosanol: Similar in structure but lacks the double bond present in this compound.

    Octacosanol: A longer-chain alcohol with similar properties but different applications.

    Docosanol: A shorter-chain alcohol with antiviral properties.

This compound is unique due to its specific chain length and the presence of a double bond, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

62803-18-3

Molecular Formula

C26H52O

Molecular Weight

380.7 g/mol

IUPAC Name

hexacos-19-en-1-ol

InChI

InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h7-8,27H,2-6,9-26H2,1H3

InChI Key

XOXDPKFQGXMLGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

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